molecular formula C10H19NO2 B14645212 5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol CAS No. 53086-01-4

5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol

Katalognummer: B14645212
CAS-Nummer: 53086-01-4
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: QTZZKGRRUFGXSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spiro ring system, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and the application of heat to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed for reduction reactions.

    Substitution Reagents: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds.

    Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It is used in the development of new materials and chemical products, including polymers and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5,

Eigenschaften

CAS-Nummer

53086-01-4

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

6-hydroxy-5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane

InChI

InChI=1S/C10H19NO2/c1-8(2)5-10(7-13-10)6-9(3,4)11(8)12/h12H,5-7H2,1-4H3

InChI-Schlüssel

QTZZKGRRUFGXSK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CC(N1O)(C)C)CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.